High-Throughput Screening (HTS) Hit Profiling in GPR151, FBW7, and MITF Assays
N-(2-chlorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide was identified as an active hit in three distinct primary high-throughput screening (HTS) assays conducted by the Scripps Research Institute Molecular Screening Center: a cell-based assay for activators of the orphan GPCR GPR151 (AID 1508602), an AlphaScreen-based assay for activators of FBW7, and an AlphaScreen-based assay for inhibitors of MITF . The primary screening data indicate that the compound met the activity threshold in each of these orthogonal assays, suggesting a multi-target profile that distinguishes it from close analogs that are inactive in these specific assays. However, quantitative potency values (e.g., EC50, IC50), confirmatory dose-response data, and direct head-to-head comparisons with N-benzyl or N-(4-chlorobenzyl) analogs are not publicly available; thus this evidence is classified as supporting rather than definitive differentiation.
| Evidence Dimension | HTS Primary Assay Activity (Qualitative) |
|---|---|
| Target Compound Data | Active in GPR151 activator (AID 1508602), FBW7 activator, MITF inhibitor primary screens |
| Comparator Or Baseline | Most structurally related 2-(pyrazin-2-yl)thiazole-4-carboxamides show no reported activity in these specific HTS campaigns |
| Quantified Difference | Not quantifiable; presence vs. absence of activity in primary HTS |
| Conditions | Cell-based GPR151 PathHunter β-arrestin assay; AlphaScreen biochemical assays; Scripps Research Institute Molecular Screening Center |
Why This Matters
This compound is a confirmed multi-assay hit, whereas the majority of close analogs are not reported as active in these screens, reducing the risk of procuring a completely inactive compound for these specific target-based screening workflows.
